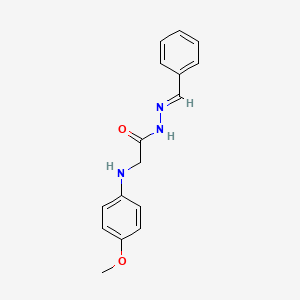
N'-Benzylidene-2-(4-methoxyanilino)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Benzylidene-2-(4-methoxyanilino)acetohydrazide is an organic compound with the molecular formula C16H17N3O2 and a molecular weight of 283.333 g/mol . This compound is part of a class of hydrazides, which are known for their diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Benzylidene-2-(4-methoxyanilino)acetohydrazide typically involves the condensation reaction between benzaldehyde and 2-(4-methoxyanilino)acetohydrazide . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-Benzylidene-2-(4-methoxyanilino)acetohydrazide are not well-documented, the general approach would involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’-Benzylidene-2-(4-methoxyanilino)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
N’-Benzylidene-2-(4-methoxyanilino)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N’-Benzylidene-2-(4-methoxyanilino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N’-Benzylidene-2-(2-methoxyanilino)acetohydrazide: Similar structure but with a different position of the methoxy group.
N’-Benzylidene-2-(4-ethoxyanilino)acetohydrazide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
N’-Benzylidene-2-(4-methoxyanilino)acetohydrazide is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity
Properties
Molecular Formula |
C16H17N3O2 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-(4-methoxyanilino)acetamide |
InChI |
InChI=1S/C16H17N3O2/c1-21-15-9-7-14(8-10-15)17-12-16(20)19-18-11-13-5-3-2-4-6-13/h2-11,17H,12H2,1H3,(H,19,20)/b18-11+ |
InChI Key |
FIOYAFWMKNIUDA-WOJGMQOQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















